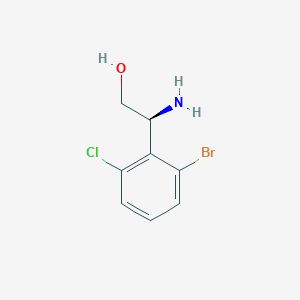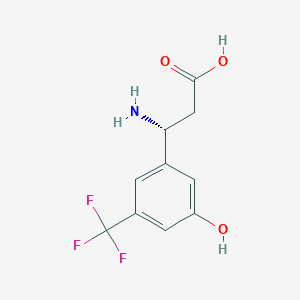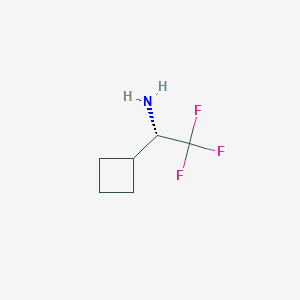
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of ethyl 4-(2-bromoethyl)-1H-pyrrole-2-carboxylate with an amine source under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The aminoethyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(2-bromoethyl)-1H-pyrrole-2-carboxylate
- Ethyl 4-(2-chloroethyl)-1H-pyrrole-2-carboxylate
- Ethyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride is unique due to the presence of the aminoethyl group, which imparts specific biological activities and allows for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H15ClN2O2 |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
ethyl 4-(2-aminoethyl)-1H-pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-2-13-9(12)8-5-7(3-4-10)6-11-8;/h5-6,11H,2-4,10H2,1H3;1H |
Clé InChI |
VQJKUVUBRYXJJL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CN1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)
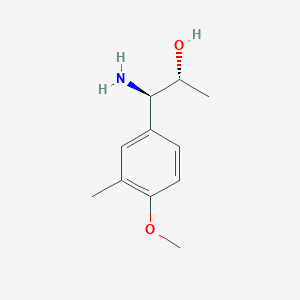

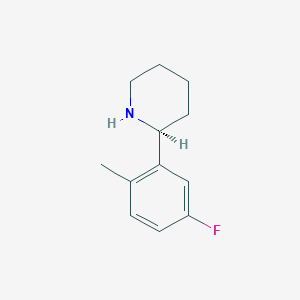


![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)

![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)
